2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol
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Overview
Description
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol: is a complex organic compound with significant applications in various fields. The compound is characterized by its triazine core and multiple methoxymethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of melamine with formaldehyde and methanol under acidic or basic conditions. The process includes multiple steps of methylation and etherification to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common due to the presence of methoxymethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a cross-linking agent in polymer chemistry, enhancing the mechanical properties and stability of polymers.
Biology
In biological research, it serves as a reagent for the modification of biomolecules, aiding in the study of protein interactions and cellular processes.
Medicine
Industry
In the industrial sector, it is used in the production of coatings, adhesives, and resins, providing enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine involves its ability to form stable covalent bonds with various substrates. The methoxymethyl groups facilitate interactions with nucleophiles, leading to the formation of cross-linked networks. These interactions are crucial in its applications as a cross-linking agent and in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- Hexamethoxymethylmelamine
- 2,4,6-tris(bis(methoxymethyl)amino)-1,3,5-triazine
Uniqueness
Compared to similar compounds, 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine exhibits superior cross-linking capabilities and stability. Its unique structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
68092-64-8 |
---|---|
Molecular Formula |
C22H46N6O10 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C15H30N6O6.C7H16O4/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6;1-9-4-5-11-7-6-10-3-2-8/h7-12H2,1-6H3;8H,2-7H2,1H3 |
InChI Key |
SRDJZOPOOIULOW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCO.COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Related CAS |
68092-64-8 |
Origin of Product |
United States |
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